molecular formula C5H10F3NO B13549838 4,4,4-Trifluoro-3-methoxybutan-2-amine

4,4,4-Trifluoro-3-methoxybutan-2-amine

Cat. No.: B13549838
M. Wt: 157.13 g/mol
InChI Key: SYUZOKZALHQWOV-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-methoxybutan-2-amine is an organic compound with the molecular formula C5H10F3NO It is characterized by the presence of trifluoromethyl and methoxy groups attached to a butan-2-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-methoxybutan-2-amine typically involves the reaction of 4,4,4-trifluoro-3-methoxybutan-2-one with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-methoxybutan-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

4,4,4-Trifluoro-3-methoxybutan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-methoxybutan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxy group may contribute to its binding affinity and specificity for certain receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluoro-3-methoxybutan-2-ol: Similar structure but with a hydroxyl group instead of an amine.

    4,4,4-Trifluoro-3-methoxybutan-2-one: A ketone derivative with similar functional groups.

    4,4,4-Trifluoro-3-methoxybutanoic acid: An acid derivative with comparable structural features.

Uniqueness

4,4,4-Trifluoro-3-methoxybutan-2-amine is unique due to its combination of trifluoromethyl and methoxy groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H10F3NO

Molecular Weight

157.13 g/mol

IUPAC Name

4,4,4-trifluoro-3-methoxybutan-2-amine

InChI

InChI=1S/C5H10F3NO/c1-3(9)4(10-2)5(6,7)8/h3-4H,9H2,1-2H3

InChI Key

SYUZOKZALHQWOV-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(F)(F)F)OC)N

Origin of Product

United States

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